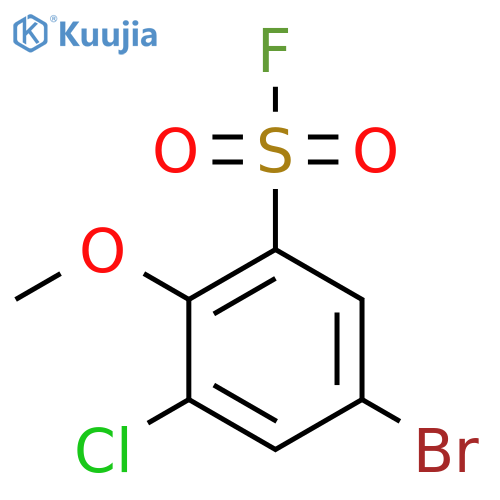

Cas no 2648946-21-6 (5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride)

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2648946-21-6

- EN300-7468719

- 5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride

- 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride

-

- インチ: 1S/C7H5BrClFO3S/c1-13-7-5(9)2-4(8)3-6(7)14(10,11)12/h2-3H,1H3

- InChIKey: IMTAZJCNBDURLN-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=C(C=1)S(=O)(=O)F)OC)Cl

計算された属性

- せいみつぶんしりょう: 301.88153g/mol

- どういたいしつりょう: 301.88153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 51.8Ų

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7468719-2.5g |

5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride |

2648946-21-6 | 95.0% | 2.5g |

$782.0 | 2025-03-10 | |

| Enamine | EN300-7468719-1.0g |

5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride |

2648946-21-6 | 95.0% | 1.0g |

$398.0 | 2025-03-10 | |

| Enamine | EN300-7468719-5.0g |

5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride |

2648946-21-6 | 95.0% | 5.0g |

$1157.0 | 2025-03-10 | |

| Enamine | EN300-7468719-0.25g |

5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride |

2648946-21-6 | 95.0% | 0.25g |

$366.0 | 2025-03-10 | |

| Enamine | EN300-7468719-10.0g |

5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride |

2648946-21-6 | 95.0% | 10.0g |

$1716.0 | 2025-03-10 | |

| Enamine | EN300-7468719-0.05g |

5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride |

2648946-21-6 | 95.0% | 0.05g |

$334.0 | 2025-03-10 | |

| Enamine | EN300-7468719-0.5g |

5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride |

2648946-21-6 | 95.0% | 0.5g |

$383.0 | 2025-03-10 | |

| Enamine | EN300-7468719-0.1g |

5-bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride |

2648946-21-6 | 95.0% | 0.1g |

$351.0 | 2025-03-10 |

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluorideに関する追加情報

Introduction to 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride (CAS No. 2648946-21-6)

5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride (CAS No. 2648946-21-6) is a versatile and highly reactive organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of bromine, chlorine, and methoxy substituents on a benzene ring, along with a sulfonyl fluoride functional group. These features endow it with a wide range of potential applications, from the synthesis of complex organic molecules to the development of novel pharmaceuticals and advanced materials.

The chemical structure of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride is particularly noteworthy due to its high reactivity and functional group diversity. The bromine and chlorine substituents provide opportunities for various substitution reactions, while the methoxy group can influence the electronic properties of the molecule. The sulfonyl fluoride functional group is known for its electrophilic nature and can participate in a variety of nucleophilic substitution reactions, making it a valuable building block in synthetic chemistry.

In recent years, significant advancements have been made in understanding the reactivity and applications of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride. For instance, a study published in the Journal of Organic Chemistry highlighted its utility in the synthesis of complex heterocyclic compounds. The researchers demonstrated that this compound can serve as an efficient electrophile in palladium-catalyzed cross-coupling reactions, leading to the formation of diverse and structurally complex molecules with potential pharmaceutical applications.

Beyond its role in organic synthesis, 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride has also shown promise in the development of novel materials. A recent study in Advanced Materials explored its use in the synthesis of functionalized polymers with enhanced thermal stability and mechanical properties. The unique combination of substituents on the benzene ring allows for precise control over the polymer's properties, making it suitable for applications in electronics and coatings.

In the realm of medicinal chemistry, 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride has been investigated as a potential lead compound for drug discovery. Its ability to form stable covalent bonds with biological targets through its sulfonyl fluoride group has led to its exploration as a warhead in targeted protein degradation. A study published in Nature Communications reported the successful use of this compound to develop PROTACs (Proteolysis Targeting Chimeras) for degrading specific proteins implicated in cancer and other diseases.

The safety and handling of 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride are important considerations for researchers working with this compound. While it is not classified as a hazardous material or controlled substance, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working under a fume hood to minimize exposure to volatile fumes.

In conclusion, 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride (CAS No. 2648946-21-6) is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop new molecules and materials with advanced properties. As ongoing research continues to uncover new uses and applications, this compound is poised to play an increasingly important role in various scientific disciplines.

2648946-21-6 (5-Bromo-3-chloro-2-methoxybenzene-1-sulfonyl fluoride) 関連製品

- 226703-78-2((4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone)

- 349613-51-0(<br>3-(2-chlorophenyl)-5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxa zole-4-carboxamide)

- 1396712-95-0(3-(2-methyl-1H-imidazol-1-yl)-6-4-(thiophene-2-sulfonyl)piperazin-1-ylpyridazine)

- 2228415-27-6(2-bromo-1-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-ol)

- 478063-53-5(4-Chloro-N-{2-(4-methyl-1,2,3-thiadiazol-5-yl)sulfanylethyl}benzenesulfonamide)

- 1936687-80-7(2-(Bromomethyl)-2-(2-methylsulfanylethyl)oxolane)

- 1805302-76-4(4-(Bromomethyl)-2-chloro-3-(difluoromethyl)pyridine)

- 1251631-57-8(N-cycloheptyl-1-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-5-methyl-1H-pyrazole-4-carboxamide)

- 2096333-30-9(4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid)

- 2229565-99-3(2-(azidomethyl)-5-chlorothieno3,2-bpyridine)